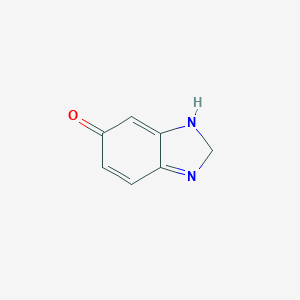

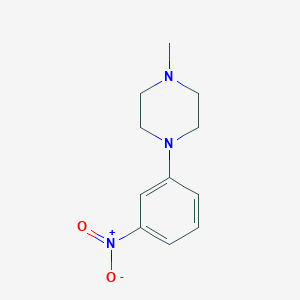

1-甲基-4-(3-硝基苯基)哌嗪

描述

The compound "1-Methyl-4-(3-nitrophenyl)piperazine" is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential biological activities and applications as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the alkylation of piperazine with different substituents. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine includes steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . The crystal structure of related compounds, such as 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, shows that the piperazine ring can adopt a "perfect chair" conformation, and the substituents can influence the overall geometry of the molecule . The crystallographic study of related triazenes also provides insights into the conformational preferences of the piperazine ring in solid-state .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules or other intermediates. The Mannich reaction is one such reaction used to synthesize novel derivatives of piperazine, as seen in the preparation of compounds with antidepressant and antianxiety activities . The reactivity of the piperazine nitrogen atoms also allows for the formation of salts with different acids, leading to the formation of compounds with distinct supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. Thermal and crystallographic studies can provide information on the stability and solid-state packing of these compounds. For instance, the thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined by TG–DTA and DSC, and the crystal packing was analyzed through X-ray crystallography, revealing various intermolecular interactions that stabilize the crystal lattice . These properties are essential for understanding the behavior of these compounds under physiological conditions.

科学研究应用

抗菌和生物膜抑制性能

1-甲基-4-(3-硝基苯基)哌嗪衍生物表现出显著的抗菌效果和生物膜抑制活性。例如,某些衍生物已显示出有效的生物膜抑制作用,超过了环丙沙星等参考药物的表现。这些衍生物已针对各种细菌菌株进行评估,包括大肠杆菌、金黄色葡萄球菌和变形链球菌,显示出显著的抑制活性(Mekky & Sanad, 2020)。

抗病毒和抗微生物活性

使用1-甲基-4-(3-硝基苯基)哌嗪作为中间体合成的化合物显示出有希望的抗病毒和抗微生物性能。例如,具有特定取代基的衍生物对烟草花叶病毒(TMV)和几种微生物菌株表现出显著活性(Reddy et al., 2013)。

利什曼原虫活性

1-甲基-4-(3-硝基苯基)哌嗪的衍生物表现出强大的利什曼原虫活性。具体来说,该类化合物中的某些化合物显示出与用于治疗利什曼病的标准药物相比显着更好的活性(Foroumadi et al., 2005)。

生物活性化合物的合成

生物活性化合物的合成通常利用1-甲基-4-(3-硝基苯基)哌嗪作为关键中间体。这些化合物在制备抗真菌、抗菌和其他治疗相关分子方面发挥作用(Zhen-yuan, 2006)。

结构和构象分析

在分子和结构化学领域,1-甲基-4-(3-硝基苯基)哌嗪及其衍生物是研究对象,因其独特的构象特性对于理解其生物活性至关重要(Parlak & Alver, 2016)。

抗胆碱酯酶活性

一些1-甲基-4-(3-硝基苯基)哌嗪的衍生物已合成并评估其潜在的抗胆碱酯酶活性,在这一领域显示出有希望的结果(Kaya et al., 2016)。

药物合成

这种化合物用于合成氟尼拉嗪等药物,后者以其扩血管作用和抗组胺活性而闻名,用于治疗偏头痛和癫痫等疾病(Shakhmaev et al., 2016)。

安全和危害

1-Methyl-4-(3-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

属性

IUPAC Name |

1-methyl-4-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRKKCDXJIXWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478671 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-nitrophenyl)piperazine | |

CAS RN |

148546-97-8 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

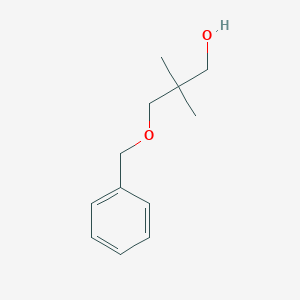

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

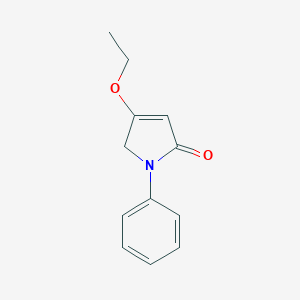

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

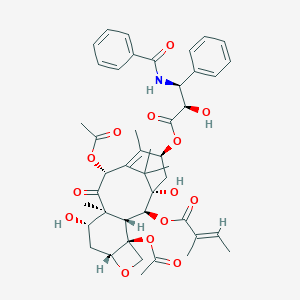

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)